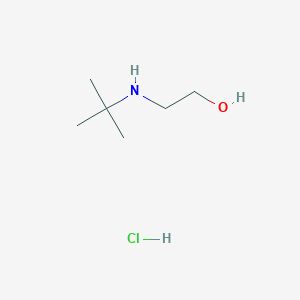
n,n-Diethylethanolammonium chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
N,N-Diethylethanolammonium chloride can be synthesized through the reaction of diethylamine with ethylene oxide, followed by neutralization with hydrochloric acid. The reaction typically occurs under controlled temperature and pressure conditions to ensure high yield and purity .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactors where diethylamine and ethylene oxide are reacted in the presence of a catalyst. The resulting product is then purified through crystallization or distillation processes to obtain the desired compound .
Analyse Des Réactions Chimiques
Types of Reactions
N,N-Diethylethanolammonium chloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding amine oxides.
Reduction: It can be reduced to form secondary amines.
Substitution: The hydroxyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed for substitution reactions.
Major Products Formed
Oxidation: Amine oxides.
Reduction: Secondary amines.
Substitution: Various substituted amines depending on the reagents used.
Applications De Recherche Scientifique
N,N-Diethylethanolammonium chloride has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: Employed in the preparation of biologically active compounds and as a buffer in biochemical assays.
Medicine: Utilized in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: Applied in the production of surfactants, emulsifiers, and corrosion inhibitors.
Mécanisme D'action
The mechanism of action of N,N-Diethylethanolammonium chloride involves its interaction with various molecular targets. In biochemical assays, it acts as a buffer, maintaining the pH of the solution. In organic synthesis, it serves as a nucleophile or electrophile, depending on the reaction conditions, facilitating the formation of new chemical bonds .
Comparaison Avec Des Composés Similaires
Similar Compounds
- N,N-Dimethylethanolammonium chloride
- N,N-Diethylmethylammonium chloride
- N,N-Diethylpropylammonium chloride
Uniqueness
N,N-Diethylethanolammonium chloride is unique due to its specific molecular structure, which imparts distinct chemical properties and reactivity. Its hydroxyl group allows for versatile chemical modifications, making it a valuable intermediate in various synthetic pathways .
Propriétés
Numéro CAS |
4620-71-7 |
|---|---|
Formule moléculaire |
C6H16ClNO |
Poids moléculaire |
153.65 g/mol |
Nom IUPAC |
2-(tert-butylamino)ethanol;hydrochloride |
InChI |
InChI=1S/C6H15NO.ClH/c1-6(2,3)7-4-5-8;/h7-8H,4-5H2,1-3H3;1H |
Clé InChI |
RVAMVTMWCDMIQH-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)NCCO.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(1S)-2-Azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B12341603.png)
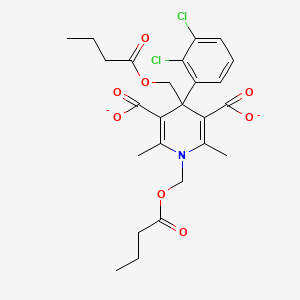

![1-Methyl-1,3,8-triazaspiro[4.5]decan-4-one dihydrochloride](/img/structure/B12341621.png)
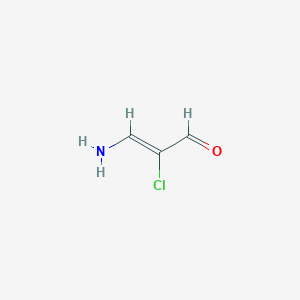
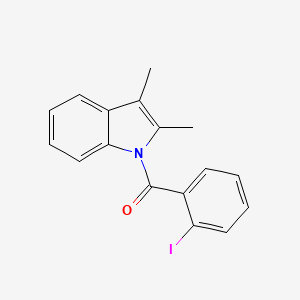

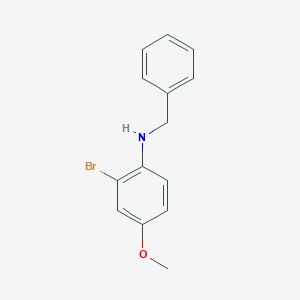
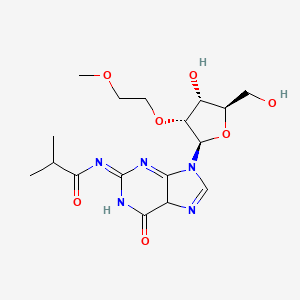
![6-[2-(4-chlorophenyl)-2-oxoethyl]sulfanyl-1-phenyl-3,3a,5,6,7,7a-hexahydro-2H-pyrazolo[3,4-d]pyrimidin-4-one](/img/structure/B12341663.png)
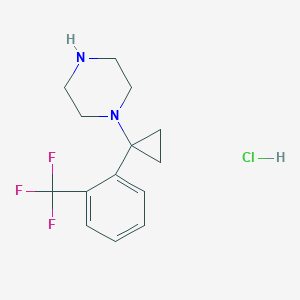
![1-(1-(3-(3-(4-Chlorophenyl)isoxazol-5-yl)propyl)piperidin-4-yl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B12341678.png)
![Acetic acid,2-[(4-fluorophenyl)thio]-, ethyl ester](/img/structure/B12341689.png)
![[(2-oxo-2-{4-[(E)-2-phenylvinyl]piperazin-1-yl}ethyl)(phenyl)amino]acetic acid](/img/structure/B12341699.png)
